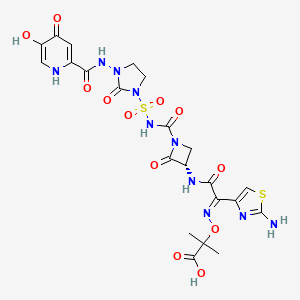

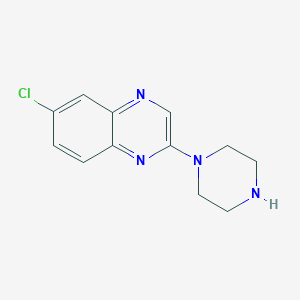

(S)-pirazmonam

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

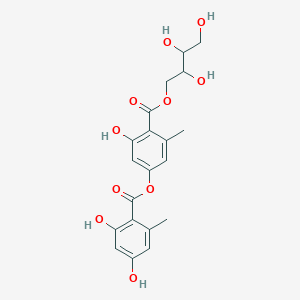

Pirazmonam is a monocyclic beta-lactam antibiotic. Pirazmonam is more active than aztreonam against nonfermentative gram-negative bacteria.

Scientific Research Applications

Endocrine Disruption in Aquatic Species

Atrazine, chemically similar to (S)-pirazmonam, has been investigated for its endocrine-disrupting effects in various aquatic species. In zebrafish, atrazine was found to elevate the expression of zcyp19a1, a gene involved in steroid synthesis and reproduction, suggesting potential impacts on endocrine functions. This was observed at environmentally relevant concentrations, indicating a broader ecological impact (Suzawa & Ingraham, 2008).

Herbicide Impact on Fish Reproduction

Another study focused on the impact of atrazine on the reproductive fitness of fathead minnows. The research did not find significant estrogenic effects or overt reproductive toxicity in adult minnows exposed to atrazine at environmentally relevant concentrations. However, the study suggested the need for further investigation due to observed trends in reduced reproductive parameters (Bringolf, Belden, & Summerfelt, 2004).

Genotoxic Effects on Fish

A study on Rhamdia quelen, a neotropical fish, revealed genotoxic effects of atrazine. The research demonstrated a dose-dependent genotoxic effect of atrazine, causing DNA damage even at concentrations considered safe by regulatory agencies. This finding is crucial for understanding atrazine's potential risks to aquatic life and human populations through ecosystem exposure (Piancini, Santos, Tincani, & Cestari, 2015).

Atrazine's Impact on Insect Community Structure

The ecological effects of atrazine on aquatic insect community structure were assessed in a study that applied the herbicide to experimental ponds. Results showed that atrazine concentrations as low as 20 mg/L significantly reduced the abundance of emerging chironomid insects and altered the species richness and equitability in the benthic insect community. This study highlights the indirect impact of atrazine on aquatic ecosystems, particularly on insect populations (Dewey, 1986).

Ecotoxicological Studies with Atrazine

A scientometric analysis of ecotoxicological studies involving atrazine and its effects on microalgae and cyanobacteria was conducted. This analysis provided insights into the evolution of research on atrazine and identified gaps in knowledge, such as the need for more field studies and collaborations between research groups. This study is critical for guiding future research and environmental policy development (Castro, Barbosa, Guimarães, Martins, & Zanette, 2021).

Bioremediation of Atrazine

The bioremediation of atrazine, a process crucial for removing this herbicide from contaminated environments, was explored in a study. A new atrazine-degrading strain, Pseudomonas sp. ZXY-1, was isolated and shown to have a high biodegradation efficiency. The study optimized the degradation conditions, achieving a significantly high biodegradation efficiency under optimal conditions. This research contributes to the development of effective strategies for atrazine bioremediation (Zhao, Wang, Ma, Bai, & Yang, 2017).

properties

Product Name |

(S)-pirazmonam |

|---|---|

Molecular Formula |

C22H24N10O12S2 |

Molecular Weight |

684.6 g/mol |

IUPAC Name |

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |

InChI |

InChI=1S/C22H24N10O12S2/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39)/b28-14+/t10-/m0/s1 |

InChI Key |

JXSPWQGYERHATM-HWRJDTEFSA-N |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O |

synonyms |

SQ 83360 SQ-83360 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol](/img/structure/B1253128.png)

![7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene](/img/structure/B1253129.png)

![1,2-Dihydronaphtho[2,1-b]furan](/img/structure/B1253133.png)

![4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B1253139.png)

![4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester](/img/structure/B1253145.png)

![(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1253148.png)